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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for RGX-104, a first-
in-class oral small molecule agonist of the Liver X Receptor (LXR), with available data for other
LXR agonists in the context of oncology. While clinical data for direct comparator LXR agonists
in oncology is limited, this guide summarizes the key findings for RGX-104 and places them in
the context of other agents in the same class based on preclinical evidence.

RGX-104: Mechanism of Action

RGX-104 functions by activating the LXR, which in turn leads to the transcriptional activation of
the Apolipoprotein E (ApoE) gene.[1][2][3] This activation of the LXR/ApoE pathway stimulates
the innate immune response against cancer through several mechanisms:

o Depletion of Myeloid-Derived Suppressor Cells (MDSCs): RGX-104 has been shown to
significantly reduce the levels of circulating MDSCs, which are immunosuppressive cells that
hinder the anti-tumor activity of T-cells.[1][2][3]

 Activation of Dendritic Cells (DCs): The compound stimulates dendritic cells, which are
crucial for initiating and shaping the adaptive immune response against tumors.

» Stimulation of T-Cells: By reducing immunosuppression and activating DCs, RGX-104 leads
to the activation of cytotoxic T-lymphocytes (CTLs), enhancing the body's ability to fight
cancer.[1][2][3]
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« Inhibition of Tumor Angiogenesis: LXR activation also plays a role in blocking the formation
of new blood vessels that tumors need to grow and spread.[1]

This multi-faceted mechanism of action makes RGX-104 a promising agent in immuno-

oncology.

RGX-104 Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://inspirna.com/wp-content/uploads/RGX-104-ASCO-2018_Final.pdf
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/product/b560420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Tumor Microenvironment

ctivates

Liver X Receptor (LXR)

upregujates transcription  inhibits

Apolipoprotein E (ApoE)

depletes  activates [RELUSEAT[PIEEEE

Myeloid-Derived
Suppressor Cells (MDSCs)

Dendritic Cells (DCs)

1
suppresses stimulates  hinders

Cytotoxic T-Lymphocytes
(CTLs)

promotes

L T - A

Click to download full resolution via product page

Caption: Signaling pathway of RGX-104 in the tumor microenvironment.

Clinical Trial Data: RGX-104 (NCT02922764)
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The primary clinical trial for RGX-104 is a Phase 1/1b dose-escalation and expansion study
(NCT02922764) evaluating its safety and efficacy as both a monotherapy and in combination
with other anti-cancer agents in patients with advanced solid tumors.[4][5]

Experimental Protocol: NCT02922764

The study consists of two main stages:

o Dose Escalation: This stage aimed to determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of RGX-104, both as a single agent and in combination
with nivolumab, ipilimumab, docetaxel, or pembrolizumab plus carboplatin/pemetrexed.[4]
Patients with various advanced solid tumors and lymphomas who had progressed on
standard therapies were enrolled.[4]

» Dose Expansion: In this stage, additional patients with specific cancer types, including non-
small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and endometrial cancer, are
treated at the determined RP2D to further evaluate safety, efficacy, pharmacokinetics, and
pharmacodynamics.[4]

Key Methodologies:

e Drug Administration: RGX-104 is administered orally.[2] Dosing schedules have varied
across cohorts, including daily and twice-daily (BID) regimens.[2]

» Patient Population: Patients with advanced, refractory solid tumors were enrolled.[2] Specific
expansion cohorts have focused on NSCLC and SCLC.[6]

o Efficacy Assessment: Tumor responses are evaluated using Response Evaluation Criteria in
Solid Tumors (RECIST 1.1).[7]

o Pharmacodynamic Assessment: Biomarkers of LXR target engagement and immune activity
are monitored, including ApoE gene expression in whole blood and levels of circulating
immune cells (MDSCs, DCs, T-cells) by flow cytometry.[1]

RGX-104 Monotherapy: Phase 1 Dose Escalation Data
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Parameter

Result

Reference

Number of Patients

26

[3]

Tumor Types

Variety of refractory solid

tumors

[3]

Dosing Regimens

Ranging from 120 mg QD to
200 mg BID

[1]

Confirmed Partial Response
(PR)

1 patient with high-grade
neuroendocrine carcinoma
(>79% reduction in index

lesions)

[3]

Disease Control Rate (DCR)

40% (Stable Disease + Partial

Response)

[3]

Key Adverse Events (On-
target)

Reversible hyperlipidemia and

neutropenia

[1]3]

Pharmacodynamic Effects

- Robust ApoE induction-
Sustained MDSC depletion-
CD8 T-cell activation

[1]3]

RGX-104 Combination Therapy: Phase 1b/2 Data

RGX-104 with Docetaxel in Lung Cancer
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2/3L NSCLC
2L SCLC (n=8 Overall (n=13
Parameter (n=5 Reference
evaluable) evaluable)

evaluable)
Objective
Response Rate 80% (4 PRs) 12.5% (1 PR) 38% (5 PRs) [6]
(ORR)
Disease Control

- - 77% [6]
Rate (DCR)

120mg RGX-104  120mg RGX-104  120mg RGX-104
Treatment BID (6dayson/2 BID (5dayson/2  BID (5 days on/2 6]
Regimen days off) + days off) + days off) +

docetaxel docetaxel docetaxel

Fatigue (12), Fatigue (12), Fatigue (12),

Diarrhea (9), Diarrhea (9), Diarrhea (9),
Common

Nausea (9), Nausea (9), Nausea (9),
Treatment-

Decreased Decreased Decreased [6]
Emergent AEs ) i )
(N=17) appetite (8), appetite (8), appetite (8),

Neutropenia (7),
Weight loss (7)

Neutropenia (7),
Weight loss (7)

Neutropenia (7),
Weight loss (7)

RGX-104 with Docetaxel in CPI-Refractory Patients

Parameter

Result (n=9 evaluable)

Reference

Disease Control Rate (DCR)

66%

[3](8]

Partial Responses (PRs)

2 patients (1 SCCHN, 1

melanoma)

[3](8]

Pharmacodynamic Effects

Increased T-cell activation
markers (up to 5-fold increase
in total CD8 T-cells, 7-fold in
LAG-3+ CD8 T-cells, 75-fold

induction of serum IFNy)

[3](8]
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Cross-Study Comparison with Other LXR Agonists
in Oncology

Direct clinical comparisons of RGX-104 with other LXR agonists in oncology are not currently
possible due to the limited clinical development of other agents in this therapeutic area.
However, preclinical data for other LXR agonists provide some context for the potential of this
drug class.

. Cancer Type Key Preclinical
LXR Agonist o T Reference
(Preclinical) Findings

- Inhibited cell
proliferation and
Prostate, Breast, induced G1/S arrest-
T0901317 Lung, Colon, Downregulated [9]
Pancreatic Cancer protein kinase B (Akt)
survival signaling-

Induced apoptosis

- Downregulated
E2F2, a key cell cycle
regulator- Inhibited
cell proliferation-
GW3965 Breast, Colon Cancer Showed synergistic [9][10]
effects with
carboplatin in a basal-
like breast cancer

model

- Showed synergistic
) effects with BH3
LXR-623 Solid Tumors o [11]
mimetics by

downregulating Bcl-2

It is important to note that these are preclinical findings and may not be representative of
clinical efficacy or safety in humans. The development of many early LXR agonists was
hampered by side effects such as hypertriglyceridemia.[9]
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Experimental Workflow: Immune Monitoring in the
RGX-104-001 Trial
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Caption: Workflow for monitoring immune responses in the RGX-104-001 trial.
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Logical Relationship: Rationale for RGX-104
Combination Therapy

Rationale for Combination Therapy

MDSC Depletion T-Cell Activation

\
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(e.g., Docetaxel) (e.g., Anti-PD-1)
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Click to download full resolution via product page

Caption: Rationale for combining RGX-104 with chemotherapy and checkpoint inhibitors.

Conclusion

The clinical data for RGX-104, particularly from the Phase 1/1b study NCT02922764,
demonstrates its potential as a novel immuno-oncology agent. The drug has shown acceptable
safety, on-target pharmacodynamic effects, and encouraging preliminary efficacy, both as a
monotherapy and in combination with standard-of-care agents like docetaxel. The mechanism
of action, centered on the depletion of MDSCs and activation of an anti-tumor immune
response, provides a strong rationale for its use in combination with chemotherapy and
checkpoint inhibitors, especially in resistant patient populations.
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While a direct clinical comparison with other LXR agonists in oncology is not yet possible, the
promising results for RGX-104 warrant its continued development. Future randomized clinical
trials will be crucial to definitively establish its efficacy and role in the treatment of various
cancers. The preclinical data for other LXR agonists, while not directly comparable, further
support the LXR/ApoE pathway as a valid and promising target in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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